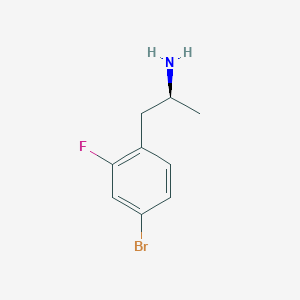![molecular formula C12H22N2 B11756884 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-3-azabicyclo[321]octane is a bicyclic compound that features a piperidine ring fused to an azabicyclo[321]octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable cyclizing agent to form the bicyclic structure. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as protected piperidine carboxylates. These intermediates can then undergo further reactions, including sulfation and cyclization, to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been studied as a high-affinity antagonist for the h5-HT2A receptor, where it binds to the receptor and inhibits its activity . The pathways involved in its mechanism of action include receptor binding and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane include other bicyclic and piperidine derivatives, such as:
Uniqueness
The uniqueness of 3-(Piperidin-4-yl)-3-azabicyclo[321]octane lies in its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
3-piperidin-4-yl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22N2/c1-2-11-7-10(1)8-14(9-11)12-3-5-13-6-4-12/h10-13H,1-9H2 |
Clé InChI |
LAEBXYAXNBNKNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CN(C2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
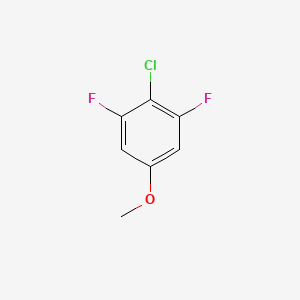
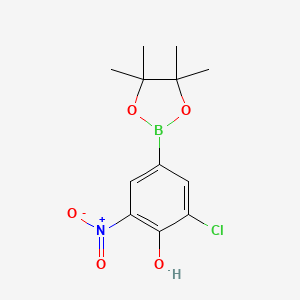
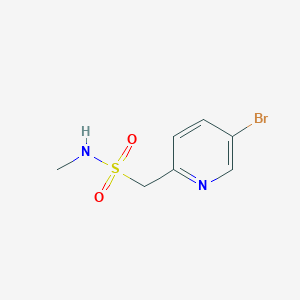


![[(5-fluorothiophen-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756851.png)
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)
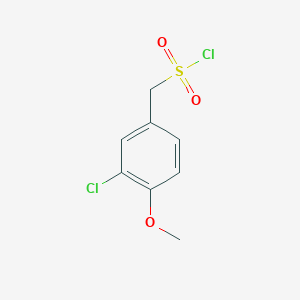
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)
